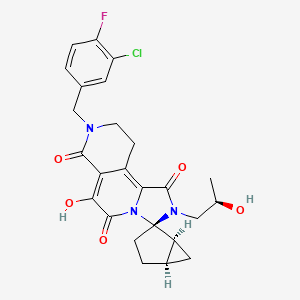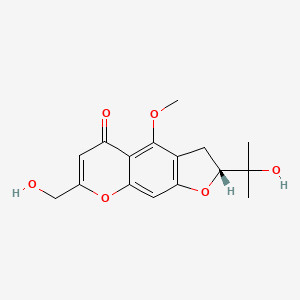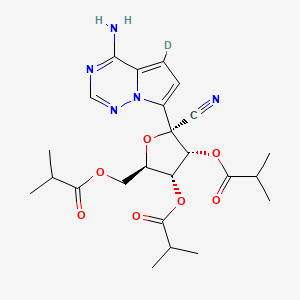
Norisoboldine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norisoboldine hydrochloride is a prominent isoquinoline alkaloid found in the traditional Chinese medicine Radix Linderae. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of rheumatoid arthritis and ulcerative colitis. This compound is known for its ability to modulate various biological pathways, making it a subject of extensive scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Norisoboldine hydrochloride typically involves the extraction of Norisoboldine from Radix Linderae, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as methanol or ethanol. The conversion to the hydrochloride salt is achieved by reacting Norisoboldine with hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar extraction and conversion processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Norisoboldine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of Norisoboldine .
Wissenschaftliche Forschungsanwendungen
Norisoboldine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isoquinoline alkaloids and their derivatives.
Biology: Research has shown its potential in modulating immune responses and inflammation.
Medicine: It is being investigated for its therapeutic effects in rheumatoid arthritis, ulcerative colitis, and other inflammatory conditions.
Industry: Its anti-inflammatory properties make it a candidate for the development of new pharmaceuticals .
Wirkmechanismus
Norisoboldine hydrochloride exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the modulation of various signaling pathways, including the NAD+/SIRT1/SUV39H1/H3K9me3 pathway. By targeting these pathways, this compound promotes the differentiation of regulatory T cells and attenuates inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Boldine: Another isoquinoline alkaloid with anti-inflammatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antimicrobial effects
Uniqueness: Norisoboldine hydrochloride is unique due to its specific activation of the aryl hydrocarbon receptor and its subsequent effects on regulatory T cell differentiation. This distinct mechanism of action sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
5083-84-1 |
|---|---|
Molekularformel |
C18H20ClNO4 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
POXNVTUOIYRUGG-YDALLXLXSA-N |
Isomerische SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
Kanonische SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)


![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)

![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)


![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
